N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine is a compound that features both imidazole and pyrimidine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The presence of these rings in a single molecule makes it a subject of interest in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions, which can then be further functionalized . The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This can involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and other biological processes.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or other active sites, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and pyrimidine derivatives, such as:
- 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole
- 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine
Uniqueness
What sets N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine apart is the specific combination of the imidazole and pyrimidine rings, which can confer unique properties in terms of binding affinity, selectivity, and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclopentyl-6-imidazol-1-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-2-4-10(3-1)16-11-7-12(15-8-14-11)17-6-5-13-9-17/h5-10H,1-4H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREOAMGRFSLDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=NC=N2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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